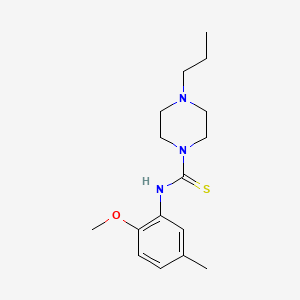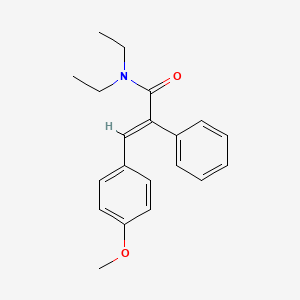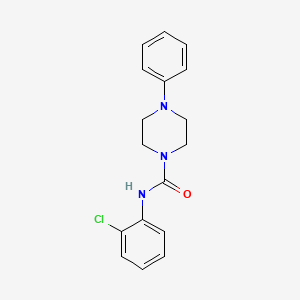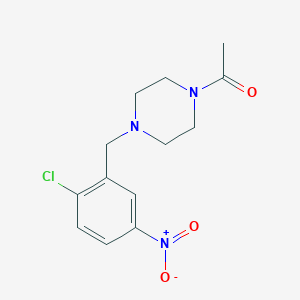
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a piperazine derivative and is classified as a selective serotonin reuptake inhibitor (SSRI).
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to increased levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. It has also been found to have analgesic effects, which may be useful in the treatment of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide in lab experiments is that it is a selective serotonin reuptake inhibitor, which makes it useful for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that it may not be suitable for studying the effects of other neurotransmitters or systems.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. This compound has been found to reduce the rewarding effects of opioids in animal models, suggesting that it may be useful in the treatment of addiction. Another area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It works by selectively inhibiting the reuptake of serotonin in the brain, which can improve mood and reduce anxiety. This compound has been studied for its potential use in the treatment of various conditions, including depression, anxiety, neuropathic pain, and drug addiction. Future research is needed to explore these potential applications and to further understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. The resulting compound is then reacted with propylpiperazine and ammonium thiocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields. It has been found to have antidepressant and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain and drug addiction.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-4-7-18-8-10-19(11-9-18)16(21)17-14-12-13(2)5-6-15(14)20-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBLMQWLOUJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)


![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)

![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)


![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)